molecular formula C14H10ClFO2 B6403024 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261907-41-8

2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6403024
CAS RN: 1261907-41-8
M. Wt: 264.68 g/mol
InChI Key: JWBSPKAWSDYYGL-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid (CMPFBA) is a compound of interest due to its potential applications in the laboratory and in scientific research. It is an important compound in the field of organic chemistry and can be used as a starting material for the synthesis of other compounds. CMPFBA is also used as a reagent in various biochemical and physiological experiments.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in various organic syntheses, as a reactant in the synthesis of other compounds, and as a catalyst in biochemical and physiological experiments. 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% can also be used as a fluorescent probe in the study of proteins and other biomolecules, as well as in the study of enzyme kinetics. Additionally, 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been used in the study of cellular metabolism and in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in biochemical and physiological experiments is not yet fully understood. However, it is believed that 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% can act as an inhibitor of certain enzymes, as well as a substrate for others, and may also be involved in the regulation of gene expression. Additionally, 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been shown to interact with proteins, DNA, and RNA, suggesting that it may have a role in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been shown to interact with proteins, DNA, and RNA, suggesting that it may have a role in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments is its relatively low cost and availability. Additionally, 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is relatively easy to synthesize, making it an ideal reagent for use in organic synthesis and biochemical experiments. However, 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is not very stable in the presence of light or heat, and its reactivity can be affected by the presence of other compounds.

Future Directions

There are a number of possible future directions for the use of 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in scientific research. For example, it may be possible to use 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in the development of new drugs, or as a fluorescent probe for the study of proteins and other biomolecules. Additionally, further research into the mechanism of action of 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% may lead to a better understanding of its biochemical and physiological effects. Finally, 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% may also be used in the development of new catalysts for use in organic synthesis.

Synthesis Methods

2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is synthesized by the reaction of 4-methylphenol with 2-chloro-5-fluorobenzoyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds in a two-step process, first forming a chloro-methylphenol intermediate which then undergoes an SN2 substitution reaction with the fluorobenzoyl chloride to form 2-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95%. This method of synthesis is relatively straightforward and can be carried out in a laboratory setting.

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-11(13(15)6-8)10-5-3-9(16)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBSPKAWSDYYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690235
Record name 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-41-8
Record name 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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